2-(3-Fluoro-4-methoxyphenyl)acetaldehyde
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO2 It is characterized by the presence of a fluoro and a methoxy group attached to a phenyl ring, along with an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the formylation of 3-fluoro-4-methoxybenzene using Vilsmeier-Haack conditions, which typically employ a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . Another method involves the use of Grignard reagents, where 3-fluoro-4-methoxybenzyl chloride reacts with ethyl formate in the presence of magnesium to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(3-Fluoro-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-Fluoro-4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)acetaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for aldehyde dehydrogenase enzymes, leading to the formation of carboxylic acids. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various receptors and enzymes, affecting its overall biological activity.
Comparison with Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)acetaldehyde can be compared with other similar compounds such as:
3-Fluoro-4-methoxybenzaldehyde: Lacks the acetaldehyde group, making it less reactive in certain chemical reactions.
2-(3-Fluoro-4-methoxyphenyl)ethanol: The reduced form of the aldehyde, with different chemical properties and reactivity.
3-Fluoro-4-methoxyacetophenone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,5-6H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJKUCNCFKMDED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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